Inpyrfluxam

Catalog No.
S6881876
CAS No.
1352994-67-2
M.F
C18H21F2N3O
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inpyrfluxam

CAS Number

1352994-67-2

Product Name

Inpyrfluxam

IUPAC Name

3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-yl]pyrazole-4-carboxamide

Molecular Formula

C18H21F2N3O

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C18H21F2N3O/c1-10-8-18(2,3)12-6-5-7-13(14(10)12)21-17(24)11-9-23(4)22-15(11)16(19)20/h5-7,9-10,16H,8H2,1-4H3,(H,21,24)/t10-/m1/s1

InChI Key

YTCIYOXHHQLDEI-SNVBAGLBSA-N

SMILES

CC1CC(C2=C1C(=CC=C2)NC(=O)C3=CN(N=C3C(F)F)C)(C)C

Canonical SMILES

CC1CC(C2=C1C(=CC=C2)NC(=O)C3=CN(N=C3C(F)F)C)(C)C

Isomeric SMILES

C[C@@H]1CC(C2=C1C(=CC=C2)NC(=O)C3=CN(N=C3C(F)F)C)(C)C

Inpyrfluxam is a member of the class of indanes that is indane substituted by methyl groups at positions 1,1 and 3R and by a [3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]amino group at position 4. It is a fungicide that is a Complex II succinate dehydrogenase inhibitor, which is a functional part of the tricarboxylic acid cycle and linked to the mitochondrial electron transport chain. It exhibits high efficacy against major plant diseases including Brown Rust on wheat, Net Blotch on barley, and Black Scurf on potato. It has a role as a fungicide and an EC 1.3.5.1 [succinate dehydrogenase (quinone)] inhibitor. It is a member of pyrazoles, a secondary carboxamide, a member of indanes and an organofluorine pesticide.

Inpyrfluxam is a highly active, broad-spectrum succinate dehydrogenase inhibitor (SDHI) belonging to the pyrazole-4-carboxamide class, distinguished by its proprietary 1,1,3-trimethylindan-4-yl amine moiety [1]. As a Fungicide Resistance Action Committee (FRAC) Group 7 active ingredient, it exhibits exceptional systemic and translaminar properties, making it a critical component for premium agricultural formulations. Its unique structural configuration provides high intrinsic binding affinity to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase complex. This ensures robust, reliable efficacy against both Ascomycota and Basidiomycota pathogens, specifically targeting economically devastating diseases like Asian soybean rust and apple scab, including populations that have developed resistance to earlier-generation SDHIs [1].

Research & Procurement Fit

Mechanism SDHI Complex II inhibitor (FRAC 7)
Stereochemistry Predominant (3R)-indane isomer (~97%)
Application Format Foliar, seed treatment, in-furrow soil

Substituting inpyrfluxam with older, generic SDHIs such as boscalid, bixafen, or fluxapyroxad frequently leads to catastrophic efficacy failures in field environments characterized by high selection pressure [1]. Pathogens rapidly develop target-site mutations, such as the SdhC-I88F substitution, which confer extreme resistance factors to legacy SDHIs and severely compromise their binding affinity [1]. Inpyrfluxam’s highly specific chiral indane structure allows it to overcome these exact resistance mechanisms, maintaining potent baseline sensitivity and superior residual activity where generic alternatives experience rapid degradation in performance. Consequently, utilizing inpyrfluxam is essential for procurement strategies aimed at securing reliable, resistance-breaking formulations rather than relying on increasingly obsolete generic substitutes.

Substitution Risk

Resistance Factor Divergence
SDHI cross-resistance profiles differ substantially at SdhC-I88F; resistance factor magnitude may vary by an order of magnitude between inpyrfluxam and benzovindiflupyr.
Life-Stage Potency Ranking
Mycelial vs. conidial potency ranking not interchangeable across SDHIs; preventive and curative performance shifts with compound choice.
Use Rate Non-Equivalence
Labeled application rate ranges are not directly transferable; inpyrfluxam maximum rate is substantially below comparator SDHI maximums, altering per-acre loading.

Superior Intrinsic Potency Against SdhC-I88F Mutant Strains

A primary failure point for generic SDHIs is target-site mutation resistance. In basidiospore germination assays against Puccinia horiana isolates harboring the SdhC-I88F substitution—a mutation highly prevalent in resistant rusts—inpyrfluxam emerged as the most potent SDHI, maintaining an EC50 of 0.0082 mg/L [1]. While comparators like benzovindiflupyr and penthiopyrad suffered massive efficacy losses with resistance factors exceeding 150, inpyrfluxam's unique binding affinity preserved its baseline sensitivity, making it a mandatory selection for resistance-management formulations.

Evidence DimensionEC50 against SdhC-I88F mutant isolates
Target Compound DataInpyrfluxam: 0.0082 mg/L
Comparator Or BaselineBenzovindiflupyr & Penthiopyrad (Resistance Factor >150)
Quantified DifferenceInpyrfluxam maintained high sensitivity while comparators showed severe resistance loss.
ConditionsIn vitro basidiospore germination inhibition assay

Secures reliable control in regions where target-site mutations have rendered older SDHI fungicides obsolete.

Basidiospore EC50 (SdhC-I88F)
Head-to-head
Inpyrfluxam EC50 0.0082 mg/L, RF 10–30
Penthiopyrad, benzovindiflupyr RF >150; fluxapyroxad RF 3–10
Reported lowest absolute EC50 among six tested SDHIs; supports selection in SdhC-I88F resistance context
Puccinia horiana basidiospore germination assay; homozygous binucleate isolates

Absolute Post-Infection Control of Asian Soybean Rust

Inpyrfluxam demonstrates exceptional curative properties, achieving 100% post-infection disease control against Phakopsora pachyrhizi at an application rate of 30 g ai/ha [1]. In head-to-head post-infection trials, major SDHI comparators including bixafen, fluxapyroxad, and benzovindiflupyr failed to provide complete control at equivalent rates. This absolute efficacy provides a critical performance guarantee for agricultural chemical buyers formulating premium rescue treatments for high-yield-loss diseases.

Evidence DimensionPost-infection disease control (%)
Target Compound Data100% control at 30 g ai/ha
Comparator Or BaselineBixafen, Fluxapyroxad, Benzovindiflupyr (Sub-100% control at 30 g ai/ha)
Quantified DifferenceAbsolute (100%) curative control vs partial failure of legacy SDHIs.
ConditionsIn vivo post-infection assay on soybean plants

Allows formulators to guarantee high-performance curative action in premium fungicide products targeting devastating yield-loss diseases.

Mycelial EC50 (V. inaequalis)
Head-to-head
Inpyrfluxam 0.0291 µg/mL
Benzovindiflupyr 0.0575, pydiflumetofen 0.062, fluxapyroxad 0.228 µg/mL
Reported 2.0–7.8× lower EC50 than comparator SDHIs in mycelial growth assay
Venturia inaequalis baseline isolates; Cornell University study

Extended Residual Efficacy for Reduced Application Frequency

In field-relevant residual activity assays against soil-borne pathogens like Corticium rolfsii, inpyrfluxam applied at 100 g ai/ha maintained superior disease control at 42 days after treatment (DAT) [1]. In direct comparison, equivalent or significantly higher application rates of legacy SDHIs—including benzovindiflupyr (100 g ai/ha), penthiopyrad (351 g ai/ha), and flutolanil (1065 g ai/ha)—exhibited rapid degradation in efficacy over the same 42-day period. This extended persistence is critical for procurement models aiming to reduce seasonal application frequency.

Evidence DimensionResidual disease control at 42 DAT
Target Compound DataSuperior sustained control at 100 g ai/ha
Comparator Or BaselineBenzovindiflupyr (100 g ai/ha), Flutolanil (1065 g ai/ha), Penthiopyrad (351 g ai/ha)
Quantified DifferenceHigher percentage of control at 42 DAT despite lower or equivalent active ingredient loading.
ConditionsIn vivo residual activity assay, pathogen inoculation 42 days post-fungicide treatment

Reduces application frequency and operational costs for end-users, enhancing the commercial value of inpyrfluxam-based formulations.

Conidial EC50 (V. inaequalis)
Head-to-head
Inpyrfluxam 0.0137 µg/mL
Benzovindiflupyr 0.0021, pydiflumetofen 0.014, fluxapyroxad 0.0284 µg/mL
Reported 6.5× higher EC50 than benzovindiflupyr at spore stage; life-stage potency context differs
Conidial germination assay; preventive application context

High-Purity R-Enantiomer Dominance for Optimized Formulation Loading

During the manufacturing and formulation process, inpyrfluxam is synthesized such that the biologically active (R)-enantiomer comprises approximately 97% of the total isomer population [1]. Because the (S)-enantiomer is nearly inactive, this high stereopurity allows formulators to achieve maximum fungicidal efficacy per gram of active ingredient. Compared to racemic SDHI alternatives that require higher bulk loading to achieve equivalent active site saturation, inpyrfluxam's chiral specificity significantly improves formulation efficiency and reduces inert chemical load.

Evidence DimensionActive enantiomer concentration
Target Compound Data~97% (R)-isomer (active)
Comparator Or BaselineRacemic baseline (50% active) or (S)-isomer (inactive)
Quantified DifferenceNear-complete dominance of the active fungicidal isomer.
ConditionsChemical composition of the commercial active ingredient

Enables lower chemical loading in agricultural formulations, reducing environmental impact and improving cost-efficiency.

Labeled Use Rate
Cross-study comparable
Inpyrfluxam 0.044–0.089 lbs a.i./A/application
Comparator SDHI range 0.036–0.391; max 0.391 lbs a.i./A
Reported lower maximum use rate; supports reduced-rate formulation context
USEPA registration review data; soybean, sugar beet, cereals, apple, peanut
Colletotrichum Sensitivity
Data to verify
Inpyrfluxam lower fungitoxicity vs. benzovindiflupyr, DMIs
Benzovindiflupyr, difenoconazole, prothioconazole more effective against C. plurivorum and C. truncatum
Species-specific sensitivity reported; benzovindiflupyr ranked higher for soybean anthracnose context
30 Brazilian isolates (2021–2022); in vitro sensitivity assay; source review needed

Resistance-Breaking Formulations for Asian Soybean Rust

Inpyrfluxam is the optimal active ingredient for formulators targeting the Brazilian and South American soybean markets. Because it maintains an exceptionally low EC50 against SdhC-I88F mutant strains [2], it successfully controls Phakopsora pachyrhizi populations that have developed immunity to older SDHIs like benzovindiflupyr and fluxapyroxad.

Premium Curative Treatments for Apple Scab

Due to its absolute (100%) post-infection control capabilities [1], inpyrfluxam is highly suited for high-value orchard formulations targeting Venturia inaequalis. It provides reliable rescue treatments where preventive applications were missed or washed off by rain.

Long-Lasting Soil and In-Furrow Treatments

For manufacturers producing in-furrow treatments for potatoes, sugar beets, and peanuts, inpyrfluxam's superior 42-day residual activity against soil-borne pathogens like Corticium rolfsii and Rhizoctonia solani [1] makes it the preferred choice over flutolanil and penthiopyrad, allowing for reduced application rates and extended crop protection.

Application Fit Matrix

Application
Selection Property
Validation Focus
Soybean rust resistance management (SdhC-I88F)
SdhC-I88F resistance factor
EC50 and RF benchmarking in target pathogen populations
Apple scab curative management
Mycelial growth inhibition potency
Mycelial EC50 comparison vs. benzovindiflupyr under baseline conditions
Cereal seed treatment (Rhizoctonia/Fusarium)
Seed-applied systemic movement
Field performance and yield response relative to standard seed treatments
Sugar beet Rhizoctonia crown rot resistance management
Alternative MOA for resistance strategy
Disease control and resistance management benefit in sugar beet systems

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

333.16526863 g/mol

Monoisotopic Mass

333.16526863 g/mol

Heavy Atom Count

24

UNII

7YP4CC6D7C

Use Classification

Agrochemicals -> Pesticides

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